molecular formula C7H17N3OSi B14271067 [(1-Azidobutan-2-yl)oxy](trimethyl)silane CAS No. 168065-23-4

[(1-Azidobutan-2-yl)oxy](trimethyl)silane

Cat. No.: B14271067
CAS No.: 168065-23-4
M. Wt: 187.31 g/mol
InChI Key: QMUSRWLDQICLFJ-UHFFFAOYSA-N
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Description

(1-Azidobutan-2-yl)oxysilane is an organosilicon compound characterized by the presence of an azide group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azidobutan-2-yl)oxysilane typically involves the reaction of 1-azidobutan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

1-Azidobutan-2-ol+Trimethylsilyl chloride(1-Azidobutan-2-yl)oxysilane+HCl\text{1-Azidobutan-2-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(1-Azidobutan-2-yl)oxysilane} + \text{HCl} 1-Azidobutan-2-ol+Trimethylsilyl chloride→(1-Azidobutan-2-yl)oxysilane+HCl

Industrial Production Methods

Industrial production of (1-Azidobutan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Azidobutan-2-yl)oxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Reduction: Triphenylphosphine and water are commonly used to reduce the azide group to an amine.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.

Major Products

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 1-azidobutan-2-ol.

Scientific Research Applications

(1-Azidobutan-2-yl)oxysilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the preparation of silicon-based materials with unique properties.

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.

    Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of (1-Azidobutan-2-yl)oxysilane involves the reactivity of the azide and trimethylsilyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages. The trimethylsilyl group can be used as a protecting group for alcohols, which can be selectively removed under mild conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the azide functionality.

    Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

    (1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a trimethylsilyl group and an alkyne functionality.

Uniqueness

(1-Azidobutan-2-yl)oxysilane is unique due to the presence of both an azide group and a trimethylsilyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.

Properties

CAS No.

168065-23-4

Molecular Formula

C7H17N3OSi

Molecular Weight

187.31 g/mol

IUPAC Name

1-azidobutan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C7H17N3OSi/c1-5-7(6-9-10-8)11-12(2,3)4/h7H,5-6H2,1-4H3

InChI Key

QMUSRWLDQICLFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN=[N+]=[N-])O[Si](C)(C)C

Origin of Product

United States

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